4-Aminosalicylic Acid

Antitubercular Microbiology Folate Antimetabolite

4-Aminosalicylic acid (PAS), a positional isomer of 5-ASA, is a competitive PABA antimetabolite inhibiting dihydropteroate synthase in M. tuberculosis—critical for TB drug-resistance studies & combination therapy R&D. With 2-fold higher anti-inflammatory potency and superior stability vs. 5-ASA, PAS is ideal for next-gen IBD prodrug development. As an essential SAR comparator, it exhibits quantifiable ROS inhibition differences (59% vs. 93% for 5-ASA at 20 mM). Procure high-purity PAS for TB, IBD, and analytical research.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 65-49-6
Cat. No. B1667114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminosalicylic Acid
CAS65-49-6
Synonyms4 Aminosalicylic Acid
4-Aminosalicylic Acid
Acid, Aminosalicylic
Alumino 4 Aminosalicylic Acid
Alumino-4-Aminosalicylic Acid
Aminosalicylic Acid
p Aminosalicylic Acid
p Aminosalicylic Acid Monolithium Salt
p Aminosalicylic Acid Monopotassium Salt
p Aminosalicylic Acid Monosodium Salt
p-Aminosalicylic Acid
p-Aminosalicylic Acid Monolithium Salt
p-Aminosalicylic Acid Monopotassium Salt
p-Aminosalicylic Acid Monosodium Salt
p-Aminosalicylic Acid, Aluminum (2:1) Salt
p-Aminosalicylic Acid, Calcium (2:1) Salt
p-Aminosalicylic Acid, Monosodium Salt, Dihydrate
Pamisyl
para Aminosalicylic Acid
para-Aminosalicylic Acid
Rezipas
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)O)C(=O)O
InChIInChI=1S/C7H7NO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,8H2,(H,10,11)
InChIKeyWUBBRNOQWQTFEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility23 [ug/mL] (The mean of the results at pH 7.4)
1 G SOL IN ABOUT 7 ML WATER;  SLIGHTLY SOL IN ALC /CALCIUM SALT/
PH OF 1% SOLN: ABOUT 7;  FREELY SOL IN WATER /POTASSIUM SALT/
For more Solubility (Complete) data for P-AMINOSALICYLIC ACID (7 total), please visit the HSDB record page.
SOL IN DILUTE NITRIC ACID & DILUTE SODIUM HYDROXIDE
Virtually insoluble in benzene, choroform, or carbon tetrachloride
1 G SOL IN ABOUT 500 ML WATER, IN 21 ML ALC;  SLIGHTLY SOL IN ETHER;  PRACTICALLY INSOL IN BENZENE
In water= 1.69X10+3 mg/l at 23 °C
Soluble in acetone
1.18e+01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminosalicylic Acid (CAS 65-49-6) Procurement Guide: Antitubercular PABA Antimetabolite and Ulcerative Colitis Agent


4-Aminosalicylic acid (PAS, 4-ASA), an isomer of 5-aminosalicylic acid, is a positional aminosalicylate with a primary amino group at the para position of the benzene ring. It is a structural analog of para-aminobenzoic acid (PABA) [1]. Primarily recognized as a second-line oral antitubercular agent [2], 4-ASA acts as a competitive inhibitor of dihydropteroate synthase (DHPS), thereby disrupting folate biosynthesis in Mycobacterium tuberculosis [3]. Beyond its anti-mycobacterial applications, it has demonstrated therapeutic efficacy in ulcerative colitis [4].

4-Aminosalicylic Acid (CAS 65-49-6): Why Structural Isomerism Prevents Direct Substitution with 5-ASA


Despite sharing the same molecular formula and mass, the position of the amino group on the salicylic acid ring fundamentally alters the pharmacological profile and application of 4-Aminosalicylic acid (4-ASA) compared to its isomer 5-aminosalicylic acid (5-ASA, mesalamine). This structural divergence leads to distinct primary targets and clinical niches: 4-ASA acts as a PABA antimetabolite for tuberculosis, whereas 5-ASA is a frontline therapy for ulcerative colitis [1]. Importantly, even within the shared indication of inflammatory bowel disease, the compounds are not interchangeable due to significant differences in antioxidant potency [2] and stability profiles that directly influence formulation strategy [3]. Substituting one isomer for the other without rigorous experimental validation is therefore scientifically unsound and can lead to procurement of an ineffective or suboptimal agent for the intended application.

Quantitative Differential Evidence for 4-Aminosalicylic Acid (CAS 65-49-6) Versus Comparators


Antimycobacterial MIC Comparison: 4-Aminosalicylic Acid vs. PABA

4-Aminosalicylic acid (PAS) exerts its antimycobacterial effect by acting as a competitive antimetabolite of para-aminobenzoic acid (PABA) in the folate biosynthesis pathway [1]. Its minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis is well-defined, while PABA itself has no direct antimycobacterial activity. The inhibitory effect of 4-ASA can be fully reversed by the addition of excess PABA, demonstrating the competitive nature of their interaction [1].

Antitubercular Microbiology Folate Antimetabolite

Anti-Inflammatory Potency in Ulcerative Colitis: 4-ASA is Twice as Potent as 5-ASA

In the context of inflammatory bowel disease (IBD), 4-aminosalicylic acid (4-ASA) has been reported to be twice as potent as its isomer 5-aminosalicylic acid (5-ASA, mesalamine), the current standard of care [1]. This difference in potency provides a clear scientific rationale for the development of colon-targeting prodrugs of 4-ASA.

Inflammatory Bowel Disease Ulcerative Colitis Prodrug Design

Antioxidant Activity Comparison: 5-ASA is a More Potent Antioxidant than 4-ASA

A comparative in vitro study assessed the antioxidant capabilities of various aminosalicylates using inflamed human colorectal biopsies. The results demonstrate that 5-aminosalicylic acid (5-ASA) is a significantly more potent antioxidant than 4-aminosalicylic acid (4-ASA) [1].

Antioxidant Inflammatory Bowel Disease Reactive Oxygen Species

Clinical Equivalence in Ulcerative Colitis: 4-ASA Enemas Match 5-ASA Efficacy

A double-blind, randomized clinical trial directly compared the efficacy of 4-aminosalicylic acid (4-ASA) and 5-aminosalicylic acid (5-ASA) administered as rectal enemas in patients with active ulcerative colitis [1]. The study found no statistically significant difference in clinical, sigmoidoscopic, or histological improvement between the two treatments.

Clinical Trial Ulcerative Colitis Topical Therapy

Synergistic Antitubercular Activity: 4-ASA Prevents Resistance to Isoniazid

4-Aminosalicylic acid (PAS) is clinically used in combination with isoniazid (INH) not merely for additive effect, but specifically to delay or prevent the emergence of bacterial resistance to isoniazid [1]. This synergistic, resistance-delaying property is a cornerstone of its inclusion in multi-drug tuberculosis regimens [2].

Tuberculosis Drug Resistance Combination Therapy

Stability Profile Comparison: 4-ASA Offers Superior Stability to 5-ASA

A key differentiator in pharmaceutical development is the inherent stability of the active pharmaceutical ingredient. 5-aminosalicylic acid (5-ASA) is known to be highly unstable, which complicates its formulation for large-scale use [1]. This instability prompted clinical investigation of 4-aminosalicylic acid (4-ASA) as a potentially more stable alternative for enema preparations [1].

Drug Stability Formulation Science Prodrug Design

4-Aminosalicylic Acid (CAS 65-49-6): Evidence-Based Application Scenarios for Procurement


Modeling Multi-Drug Tuberculosis Regimens and Resistance Prevention

For research focused on the evolution of drug resistance in Mycobacterium tuberculosis or the development of novel combination therapies, 4-Aminosalicylic acid (PAS) is an essential procurement. Its well-characterized mechanism as a competitive PABA antimetabolite [1] and its established clinical role in delaying the onset of resistance to primary agents like isoniazid [2] make it a cornerstone compound for these specific in vitro and in vivo models.

Synthesis of Colon-Targeted Prodrugs for Inflammatory Bowel Disease

Due to its reported 2-fold higher anti-inflammatory potency compared to the standard-of-care 5-ASA [1], 4-Aminosalicylic acid is a superior starting material for designing and synthesizing next-generation prodrugs for inflammatory bowel disease. Its superior stability profile compared to 5-ASA [2] further simplifies the chemical modification process and improves the viability of creating stable, colon-targeted delivery systems.

Comparative Mechanistic Studies of Aminosalicylate Isomers

In research aimed at dissecting the structure-activity relationship (SAR) of aminosalicylates, 4-ASA serves as an essential comparator compound. The documented differences in antioxidant potency—with 5-ASA inhibiting 93% of reactive oxygen species production versus 59% for 4-ASA at 20 mM [1]—provide a clear, quantifiable baseline for investigating the molecular basis of their divergent anti-inflammatory mechanisms and target specificities.

Topical Formulation Development for Ulcerative Colitis

For the development or quality control of topical therapies (e.g., enemas) for distal ulcerative colitis, 4-Aminosalicylic acid is a scientifically validated alternative to 5-ASA. Clinical evidence demonstrates equivalent efficacy to 5-ASA [1], while its enhanced stability offers potential advantages in formulation and shelf-life. Procurement of high-purity 4-ASA is therefore indicated for creating and testing these novel formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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